2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
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Overview
Description
2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl mercaptan with 3-(trifluoromethyl)benzaldehyde to form an intermediate, which is then cyclized with anthranilic acid under specific conditions to yield the final quinazolinone product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
- 2-[(2-Bromophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Uniqueness
Compared to similar compounds, 2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is unique due to the presence of both chlorophenyl and trifluoromethyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N2OS/c23-17-9-2-4-11-19(17)30-13-20-27-18-10-3-1-8-16(18)21(29)28(20)15-7-5-6-14(12-15)22(24,25)26/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLOTYKCATVAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=CC=CC=C3Cl)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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